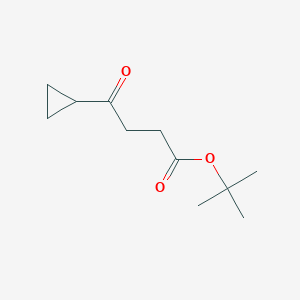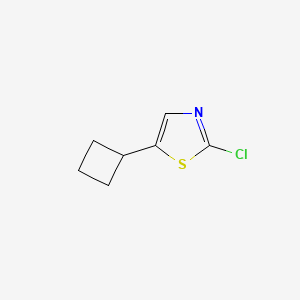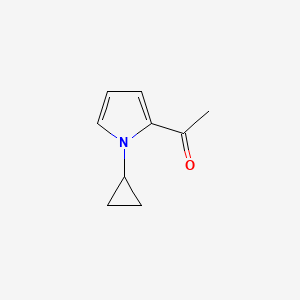
Methyl 4,5-diaminonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-diaminonicotinate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of nicotinic acid and contains two amino groups at the 4 and 5 positions of the pyridine ring, as well as a methyl ester group at the carboxyl position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 4,5-diaminonicotinate typically involves the reaction of 4,5-diaminonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 4,5-diaminonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-diaminonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4,5-diaminonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 4,5-diaminonicotinate can be compared with other similar compounds, such as:
Methyl 5,6-diaminonicotinate: Similar structure but with amino groups at the 5 and 6 positions.
Nicotinic acid derivatives: Compounds like nicotinamide and niacin, which have different functional groups but share the pyridine ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
methyl 4,5-diaminopyridine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
UIEBQMMPGYLOJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


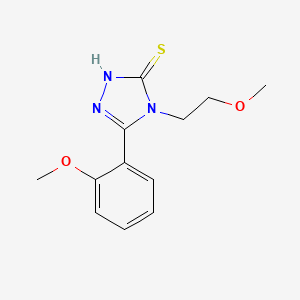
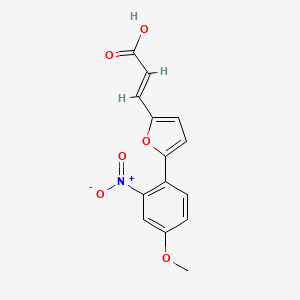

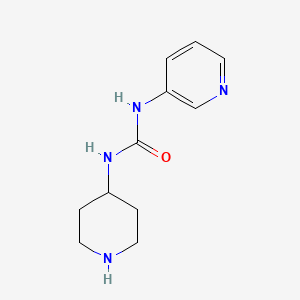

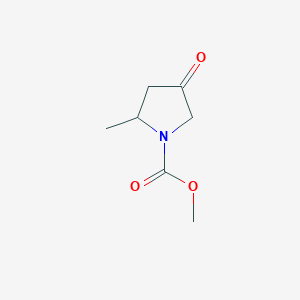
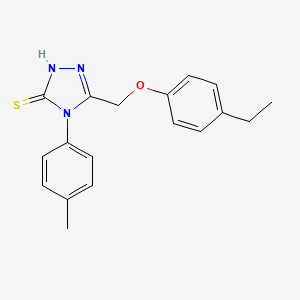

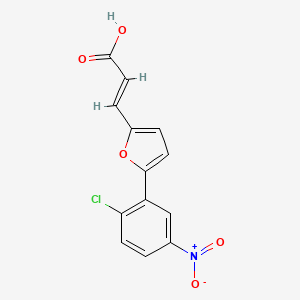
![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)
